molecular formula C14H13FN2O B3306397 N-[3-(aminomethyl)phenyl]-3-fluorobenzamide CAS No. 926269-33-2

N-[3-(aminomethyl)phenyl]-3-fluorobenzamide

Cat. No.: B3306397
CAS No.: 926269-33-2
M. Wt: 244.26 g/mol
InChI Key: MWIWZKMAVINMGM-UHFFFAOYSA-N
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Description

N-[3-(Aminomethyl)phenyl]-3-fluorobenzamide is a benzamide derivative featuring a fluorine atom at the meta position of the benzoyl group and a 3-(aminomethyl)phenyl substituent on the amide nitrogen. Its structure combines a polar aminomethyl group, which enhances solubility, with a fluorine atom that influences electronic properties and bioavailability.

Properties

IUPAC Name

N-[3-(aminomethyl)phenyl]-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O/c15-12-5-2-4-11(8-12)14(18)17-13-6-1-3-10(7-13)9-16/h1-8H,9,16H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIWZKMAVINMGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(aminomethyl)phenyl]-3-fluorobenzamide typically involves the reaction of 3-fluorobenzoic acid with 3-(aminomethyl)aniline. The process can be carried out under mild conditions using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-(aminomethyl)phenyl]-3-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines or nitriles, while reduction can produce primary or secondary amines .

Scientific Research Applications

Chemistry

N-[3-(aminomethyl)phenyl]-3-fluorobenzamide serves as a crucial building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing for versatile modifications that are valuable in synthetic organic chemistry. Its role as a synthetic intermediate is vital for developing novel compounds with specific functionalities.

Biology

The compound's biological activity is primarily mediated through its interaction with specific enzymes and receptors. Its applications in biological research include:

  • Enzyme Interaction Studies : The compound can bind to enzymes, modulating their activity. This property is particularly useful in drug discovery and development, where enzyme inhibition is a target for therapeutic intervention.
  • Anticancer Research : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic properties against various cancer cell lines. For example, derivatives of this compound have shown enhanced cytotoxic effects compared to established chemotherapeutics like bleomycin .

Pharmaceutical Development

This compound is explored as a lead compound in drug discovery. Its unique structural characteristics allow for modifications that can enhance pharmacokinetic properties and biological activity. The presence of the fluorine atom is known to influence the stability and selectivity of drug candidates, making this compound particularly promising in pharmaceutical applications .

Cytotoxicity Assays

In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against specific tumor cell lines. For instance:

  • Study Findings : Compounds showed enhanced apoptosis induction through interactions with cellular pathways, indicating potential for further development as anticancer agents .

Enzyme Interaction Studies

Research utilizing molecular docking techniques has indicated that this compound interacts effectively with key metabolic enzymes:

  • Binding Affinity : Studies revealed significant binding affinities, suggesting that this compound could serve as a scaffold for designing enzyme inhibitors or modulators .

Mechanism of Action

The mechanism of action of N-[3-(aminomethyl)phenyl]-3-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets. Additionally, the aminomethyl group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key structural and physicochemical differences between N-[3-(aminomethyl)phenyl]-3-fluorobenzamide and its analogs:

Compound Name Substituents on Benzamide Molecular Weight (g/mol) Key Features
This compound 3-Fluorobenzamide + 3-(CH₂NH₂)phenyl ~258.28 (calculated) Enhanced solubility via aminomethyl
3-Amino-N-(3-trifluoromethyl-phenyl)benzamide 3-NH₂ + 3-CF₃ phenyl 280.24 High lipophilicity (CF₃ group)
N-(2-Amino-4-fluorophenyl)-3-fluorobenzamide 2-NH₂ + 4-F phenyl Not reported Ortho-amino and para-F substitutions
N-(3-{[N-(cyclopropylmethyl)...)phenyl)-3-fluorobenzamide Complex alkylamino and dimethylamino chains 391.48 Extended pharmacokinetic profile
Key Observations:
  • Aminomethyl vs. Trifluoromethyl: The aminomethyl group in the target compound improves water solubility compared to the trifluoromethyl group in 3-Amino-N-(3-trifluoromethyl-phenyl)benzamide, which increases lipophilicity and may enhance blood-brain barrier penetration .
  • Complex Derivatives : Compounds with extended alkyl chains (e.g., ) show improved pharmacokinetics but face synthetic challenges due to multi-step synthesis .
Target Compound:
  • The aminomethyl group may facilitate hydrogen bonding with enzymes like kinases or proteases, making it a candidate for cancer therapy or antiviral research.
Analogs:
  • 3-Amino-N-(3-trifluoromethyl-phenyl)benzamide: The CF₃ group enhances hydrophobic interactions, suitable for targets like HIV-1 protease or HCV NS3-4A protease .
  • Berotralstatum (CAS 1809010-50-1) : A structurally complex benzamide with a pyrazole core, acting as a kallikrein inhibitor. Its design prioritizes target specificity over broad solubility .

Biological Activity

N-[3-(aminomethyl)phenyl]-3-fluorobenzamide, an organic compound with the molecular formula C14H13FN2O, has garnered attention in scientific research due to its notable biological activity. This compound features a unique structural arrangement that includes an aminomethyl group and a fluorobenzamide moiety, which contribute to its interactions with various biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • Aminomethyl Group : Enhances hydrogen bonding capabilities.
  • Fluorine Atom : Modifies physicochemical properties, potentially increasing binding affinity to biological targets.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Binding : The compound can bind to various enzymes, modulating their activity. The fluorine atom may enhance selectivity and affinity for certain targets.
  • Protein Interaction : Its structure allows for effective interactions with protein binding sites, which is crucial for its biological effects.

Biological Activity and Applications

This compound has shown potential in several areas:

  • Anticancer Research : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties. For instance, derivatives have been tested for cytotoxicity against cancer cell lines, showing promising results compared to standard treatments .
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes could be leveraged in therapeutic applications, particularly in cancer treatment where enzyme modulation plays a critical role .
  • Drug Development : Its unique structural features make it a suitable candidate for the development of new pharmaceuticals targeting various diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Cytotoxicity Assays : In vitro studies demonstrated that derivatives of this compound showed enhanced cytotoxic effects against specific tumor cell lines compared to established drugs like bleomycin. The mechanism involved apoptosis induction through interaction with cellular pathways .
  • Enzyme Interaction Studies : Research indicated that this compound interacts effectively with key enzymes involved in metabolic pathways. These interactions were characterized using molecular docking studies, revealing significant binding affinities .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally related compounds is provided in the table below:

Compound NameMolecular FormulaKey Features
N-[3-(aminomethyl)phenyl]-4-fluorobenzamideC15H14FN2OSimilar structure but different fluorine position
N-(4-acetylphenyl)-3-fluorobenzamideC15H12FNO2Contains an acetyl group instead of an aminomethyl group
N-(2,6-dioxo-3-piperidyl)-2-fluoro-4-nitrobenzamideC15H12FNO4Contains nitro and piperidine moieties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.